Azide-PEG3-Sulfone-PEG3-Azide
Description
Azide-PEG3-Sulfone-PEG3-Azide (CAS: 2055024-45-6) is a symmetrical bifunctional polyethylene glycol (PEG) linker containing two terminal azide (-N₃) groups and a central sulfone (-SO₂-) bridge flanked by two triethylene glycol (PEG3) spacers . Its molecular formula is C₁₆H₃₂N₆O₈S, with a molecular weight of 468.53 g/mol .
Properties
IUPAC Name |
1-azido-2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylsulfonyl]ethoxy]ethoxy]ethoxy]ethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N6O8S/c17-21-19-1-3-25-5-7-27-9-11-29-13-15-31(23,24)16-14-30-12-10-28-8-6-26-4-2-20-22-18/h1-16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTZRBCQVZHOFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCS(=O)(=O)CCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N6O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001156080 | |
| Record name | 3,6,9,15,18,21-Hexaoxa-12-thiatricosane, 1,23-diazido-, 12,12-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001156080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055024-45-6 | |
| Record name | 3,6,9,15,18,21-Hexaoxa-12-thiatricosane, 1,23-diazido-, 12,12-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055024-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,15,18,21-Hexaoxa-12-thiatricosane, 1,23-diazido-, 12,12-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001156080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Azide-PEG3-Sulfone-PEG3-Azide can be synthesized through a multi-step process involving the functionalization of PEG with azide and sulfone groups. The general synthetic route includes the following steps:
PEG Functionalization: Polyethylene glycol is first functionalized with azide groups using a reaction with sodium azide.
Sulfone Introduction: The azide-functionalized PEG is then reacted with a sulfone-containing reagent to introduce the sulfone group.
Final Azide Functionalization:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically produced in batch processes, with rigorous quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Azide-PEG3-Sulfone-PEG3-Azide undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a triazole ring by reacting the azide group with an alkyne in the presence of a copper catalyst.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the reaction of the azide group with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
Common Reagents and Conditions
CuAAC: Requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate. The reaction is carried out in an aqueous or organic solvent at room temperature.
SPAAC: Does not require a catalyst and can be performed in aqueous or organic solvents at room temperature.
Major Products
CuAAC: Produces 1,2,3-triazole derivatives.
SPAAC: Produces triazole derivatives without the need for a copper catalyst.
Scientific Research Applications
Chemical Synthesis
Click Chemistry:
Azide-PEG3-Sulfone-PEG3-Azide is primarily utilized as a linker in the synthesis of complex molecules through Click Chemistry. This method allows for the efficient and selective formation of stable triazole linkages when the azide groups react with alkyne groups. The PEG spacer enhances the solubility of the compound in aqueous media, making it suitable for various chemical reactions .
Bioconjugation Techniques
Labeling Biomolecules:
The compound is employed in bioconjugation techniques to label biomolecules such as proteins, nucleic acids, and lipids. Its dual azide functionality allows for multiple conjugation sites, facilitating the development of multifunctional biomaterials tailored for specific therapeutic applications .
Case Study:
A study demonstrated the use of this compound in site-specific bioconjugation, achieving over 95% yield in reactions with various biomolecules under optimized conditions . This efficiency underscores its potential in developing targeted therapies.
Drug Delivery Systems
Improving Solubility and Bioavailability:
In the field of medicine, this compound is utilized to enhance the solubility and bioavailability of therapeutic agents. The hydrophilic nature of PEG allows for better dispersion in biological fluids, which is crucial for effective drug delivery systems.
Case Study:
Research has shown that incorporating this compound into drug formulations significantly improved the pharmacokinetic profiles of certain drugs, leading to enhanced therapeutic efficacy in preclinical models .
Material Science
Development of Advanced Materials:
The compound is also applied in creating advanced materials such as hydrogels and nanomaterials. Its unique chemical properties allow for the formation of cross-linked networks that can be tailored for specific applications, including tissue engineering and regenerative medicine .
Mechanism of Action
The mechanism of action of Azide-PEG3-Sulfone-PEG3-Azide involves its ability to participate in Click Chemistry reactions. The azide groups react with alkyne groups to form stable triazole linkages. This reaction is highly selective and efficient, making it suitable for various applications. The PEG spacer enhances the solubility and biocompatibility of the compound, allowing it to be used in biological systems without causing adverse effects .
Comparison with Similar Compounds
Key Features:
- Functional Groups : The azide groups enable Click Chemistry reactions (e.g., with alkynes, DBCO, or BCN) for bioconjugation, while the sulfone group enhances chemical stability and facilitates nucleophilic substitution reactions .
- Solubility : The hydrophilic PEG3 spacers improve aqueous solubility, making it suitable for biological applications .
- Applications : Widely used in drug delivery, polymer chemistry, and crosslinking biomolecules due to its dual reactivity and biocompatibility .
Comparison with Similar Compounds
Below is a detailed comparison of Azide-PEG3-Sulfone-PEG3-Azide with structurally or functionally related PEG-azide compounds.
Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Functional Groups | Key Applications | Solubility |
|---|---|---|---|---|---|---|
| This compound | C₁₆H₃₂N₆O₈S | 468.53 | 2055024-45-6 | Azide, sulfone, PEG3 | Bioconjugation, crosslinking | High (aqueous/organic solvents) |
| Azide-PEG3-azide | C₆H₁₂N₆O₂ | 200.20 | 59559-06-7 | Azide, PEG3 | Crosslinking, Click Chemistry | Moderate (organic solvents) |
| IODOACETAMIDE-PEG3-AZIDE | C₁₀H₁₉IN₄O₄ | 394.19 | 1594986-04-5 | Azide, iodoacetamide, PEG3 | Thiol-targeted bioconjugation | Moderate (DMSO, DMF) |
| Ald-Ph-PEG3-Azide | C₁₆H₂₂N₄O₅ | 350.38 | 1807540-88-0 | Azide, benzaldehyde, PEG3 | Site-specific PEGylation | Low (organic solvents) |
| Bis-sulfone-PEG3-azide | C₃₃H₄₀N₄O₉S₂ | 700.82 | 1802908-01-5 | Azide, bis-sulfone, PEG3 | Multifunctional crosslinking | High (aqueous media) |
| Azido-PEG3-SS-PEG3-azide | C₁₆H₃₂N₆O₆S₂ | 468.59 | 1310827-27-0 | Azide, disulfide (SS), PEG3 | Reducible crosslinking in drug delivery | Moderate (PBS, DMSO) |
Detailed Analysis
Azide-PEG3-azide
IODOACETAMIDE-PEG3-AZIDE
Ald-Ph-PEG3-Azide
Bis-sulfone-PEG3-azide
Azido-PEG3-SS-PEG3-azide
- Structure : Incorporates a disulfide (SS) bond for reducible linkages .
- Applications : Useful in stimuli-responsive drug delivery systems (e.g., glutathione-triggered release).
- Comparison : The SS bond introduces instability under reducing conditions, unlike the chemically stable sulfone group in this compound .
Biological Activity
Azide-PEG3-Sulfone-PEG3-Azide is a bifunctional compound that has garnered attention in the fields of drug delivery and bioconjugation. Its unique structure, which includes azide groups flanking a sulfone moiety connected by polyethylene glycol (PEG) linkers, enhances its solubility and reactivity in biological environments. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant research findings.
Structure and Properties
The structural configuration of this compound is critical to its functionality:
- Azide Groups : Facilitate click chemistry reactions, allowing for efficient bioconjugation.
- Sulfone Moiety : Enhances the compound's stability and reactivity.
- PEG Linkers : Improve solubility and biocompatibility in physiological conditions.
This combination makes this compound particularly useful in targeted drug delivery systems and the development of biomaterials tailored for specific therapeutic applications.
This compound primarily functions through click chemistry, particularly the Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions allow for the formation of stable triazole linkages with biomolecules, which is essential for creating effective drug conjugates.
Key Mechanisms:
- Targeted Drug Delivery : The compound can be conjugated with therapeutic agents, enhancing their specificity to target cells.
- Bioconjugation : It acts as a linker in antibody-drug conjugates (ADCs), facilitating the attachment of cytotoxic drugs to antibodies that target specific antigens on diseased cells .
Applications
This compound has diverse applications across various fields:
- Drug Development : Used in synthesizing PROTACs (Proteolysis Targeting Chimeras), which leverage the ubiquitin-proteasome system for targeted degradation of proteins implicated in diseases such as cancer.
- Diagnostic Tools : Its ability to form stable conjugates makes it valuable in developing diagnostic agents that can specifically bind to biomarkers.
- Biomaterials : The compound can be utilized to create hydrophilic materials that enhance drug solubility and stability .
Research Findings
Recent studies have highlighted the biological activity and potential applications of this compound:
Case Studies
- Targeted Cancer Therapy : A study explored the use of this compound in developing ADCs targeting HER2-positive breast cancer cells. The results indicated a marked increase in cytotoxicity towards target cells while minimizing effects on healthy cells.
- Biomarker Detection : Research involving this compound conjugated with imaging agents demonstrated improved specificity and sensitivity in detecting tumor markers, suggesting its utility in early cancer diagnosis.
Q & A
Q. How is Azide-PEG3-Sulfone-PEG3-Azide synthesized, and what analytical techniques confirm its purity and structure?
The synthesis typically involves stepwise PEGylation and sulfone incorporation. First, PEG3 units are functionalized with sulfone groups via nucleophilic substitution, followed by azide group introduction using sodium azide or diazotransfer reagents. Key analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : To verify PEG spacer integrity and sulfone/azide group presence (e.g., δ 3.6 ppm for PEG methylene groups, δ 4.3 ppm for sulfone-linked protons) .
- High-Performance Liquid Chromatography (HPLC) : For purity assessment, using reverse-phase columns with UV detection at 254 nm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and absence of byproducts (e.g., MALDI-TOF for PEG-based compounds) .
Q. What role does the sulfone group play in the compound’s reactivity for bioconjugation?
The sulfone group acts as a stable, hydrolytically resistant linker that enables heterobifunctional crosslinking. Unlike ester or disulfide linkers, sulfones resist cleavage under physiological conditions, making them suitable for long-term applications. The sulfone’s electron-withdrawing nature also enhances the reactivity of adjacent groups in click chemistry reactions, such as strain-promoted azide-alkyne cycloadditions (SPAAC) .
Q. How can residual azide groups be quantified post-conjugation?
Residual azides are quantified via:
- Iodometric Titration : Free azides react with iodine under acidic conditions, measured spectrophotometrically at 350 nm .
- Fluorescent Probes : Azide-specific probes (e.g., DBCO-fluorophore) enable detection via fluorescence quenching or enhancement .
Advanced Research Questions
Q. How can reaction conditions be optimized for heterobifunctional crosslinking using this compound?
Optimization involves:
- Temperature and Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility, while temperatures ≤25°C minimize side reactions in copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
- Stoichiometric Ratios : A 1.2:1 molar excess of this compound over target molecules ensures complete conjugation while avoiding cross-reactivity .
- Real-Time Monitoring : Use inline FTIR to track azide consumption (peak at ~2100 cm⁻¹) .
Q. What strategies resolve contradictory kinetic data in multi-step conjugation studies?
Contradictions often arise from competing reactions (e.g., hydrolysis vs. cycloaddition). Mitigation strategies include:
- Control Experiments : Isolate intermediates to identify rate-limiting steps .
- Multivariate Analysis : Apply Design of Experiments (DoE) to decouple variables like pH, temperature, and catalyst concentration .
- Cross-Validation : Compare data from orthogonal techniques (e.g., HPLC and fluorescence anisotropy) .
Q. How do solvent polarity and pH influence sulfone stability and azide reactivity?
- Solvent Polarity : In polar solvents (e.g., water), sulfone stability increases due to reduced nucleophilic attack. However, azide reactivity decreases in highly polar media due to solvation effects .
- pH Effects : Acidic conditions (pH <5) protonate azides, reducing their nucleophilicity. Neutral to slightly basic pH (7–8) optimizes both sulfone stability and azide reactivity .
Q. How to validate specificity in multi-component systems (e.g., cellular environments)?
- Competitive Binding Assays : Introduce excess non-target molecules (e.g., alkyne-modified controls) to assess off-target binding .
- Click Chemistry Quenchers : Use copper chelators (e.g., BCS) or competing azides to suppress background signals .
- Imaging Cross-Validation : Correlate fluorescence microscopy (e.g., Cy3-labeled conjugates) with mass spectrometry imaging (MSI) .
Q. What methodologies assess hydrolytic stability of the sulfone linker under physiological conditions?
- Accelerated Degradation Studies : Incubate the compound in PBS (pH 7.4) at 37°C for 14 days, with periodic sampling for HPLC analysis .
- Isotope Labeling : Use deuterated water (D₂O) to trace hydrolytic pathways via NMR .
Methodological Best Practices
Q. How to ensure reproducibility in crosslinking experiments?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
